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Introduction

KMT2A (Lysine Methyltransferase 2A), also known as MLL1, is a histone methyltransferase

that plays a critical role in the regulation of gene expression during early development and

hematopoiesis.[1][2] It specifically catalyzes the methylation of histone H3 at lysine 4 (H3K4),

an epigenetic mark associated with transcriptional activation.[1][3] KMT2A is part of a larger

protein complex, and its activity is crucial for maintaining the expression of target genes,

including the HOX gene cluster.[1][3] Chromosomal translocations involving the KMT2A gene

are frequently observed in aggressive forms of acute myeloid leukemia (AML) and acute

lymphoblastic leukemia (ALL).[3] These rearrangements result in fusion proteins that aberrantly

recruit other factors, such as DOT1L, leading to the overexpression of leukemogenic genes.[3]

Consequently, KMT2A and its associated pathways have emerged as significant targets for

therapeutic intervention in oncology.

These application notes provide detailed protocols for performing in vitro biochemical assays to

measure the enzymatic activity of KMT2A and to screen for its inhibitors. Two common

methods are described: a radioisotope-based filter binding assay and a non-radioactive

AlphaLISA® assay.
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Table 1: Summary of KMT2A Inhibitors and their Potency

Compound
Class

Inhibitor
Target
Interaction

Assay Type IC50
Cell Line (if
applicable)

Menin-

KMT2A

Interaction

Inhibitors

Revumenib

(SNDX-5613)

Disrupts the

interaction

between

Menin and

the KMT2A

fusion protein

Cell Viability
0.031 µM -

0.125 µM

KMT2A-

rearranged

ALL cell lines

MI-463

Disrupts the

interaction

between

Menin and

the KMT2A

fusion protein

Cell Viability ~5.9 µM
Infant B-ALL

cells

MI-503

Disrupts the

interaction

between

Menin and

the KMT2A

fusion protein

Cell Viability ~6.1 µM
Infant B-ALL

cells

Direct

KMT2A-

Fusion

Protein

Inhibitor

Disulfiram

Targets the

N-terminal

CXXC

domain of

KMT2A-

fusion

proteins,

leading to

their

degradation

Not specified Not specified Not specified

Table 2: Typical Reaction Conditions for KMT2A HMT Assays
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Parameter Radioisotope-Based Assay AlphaLISA® Assay

Enzyme Recombinant KMT2A complex Recombinant KMT2A complex

Substrate
Histone H3 peptide (e.g., H3 1-

21) or full-length histone H3

Biotinylated Histone H3

peptide (e.g., H3 1-21)

Methyl Donor
S-adenosyl-L-[methyl-³H]-

methionine ([³H]-SAM)

S-adenosyl-L-methionine

(SAM)

Assay Buffer
50 mM Tris-HCl, pH 8.5, 5 mM

MgCl₂, 4 mM DTT

50 mM Tris-HCl, pH 8.0, 50

mM NaCl, 1 mM DTT, 0.01%

Tween-20

Incubation Temperature 30°C Room Temperature

Incubation Time 30-60 minutes 60 minutes

Experimental Protocols
Protocol 1: Radioisotope-Based Filter Binding Assay for
KMT2A Activity
This protocol describes a standard method for measuring KMT2A activity by quantifying the

incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone substrate.

Materials:

Recombinant KMT2A complex

Histone H3 peptide (e.g., residues 1-21) or full-length Histone H3

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT

Stop Solution: 7.5 M Guanidine Hydrochloride

Phosphocellulose filter paper or plates
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Wash Buffer: 50 mM Sodium Carbonate, pH 9.0

Scintillation fluid

Scintillation counter

Procedure:

Reaction Setup:

Prepare a master mix of the reaction components (Assay Buffer, KMT2A enzyme, and

histone substrate) on ice.

For inhibitor screening, add 1 µL of the test compound at various concentrations

(dissolved in DMSO) or DMSO as a vehicle control to the reaction wells.

Add 19 µL of the master mix to each well of a 96-well plate.

Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound

binding to the enzyme.

Initiation of Reaction:

Start the reaction by adding 5 µL of [³H]-SAM to each well. The final reaction volume

should be 25 µL.

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the

linear range of the reaction, which should be determined empirically.

Termination of Reaction and Substrate Capture:

Stop the reaction by adding 10 µL of the Stop Solution to each well.

Transfer the reaction mixture to a phosphocellulose filter plate.

Allow the substrate to bind to the filter for 5-10 minutes at room temperature.

Washing:
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Wash the filter plate 3-5 times with 200 µL of Wash Buffer per well to remove

unincorporated [³H]-SAM.

Detection:

Dry the filter plate completely.

Add 30 µL of scintillation fluid to each well.

Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

For inhibitor screening, calculate the percent inhibition for each compound concentration

relative to the DMSO control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: AlphaLISA® Assay for KMT2A Activity
This protocol provides a non-radioactive, homogeneous method for detecting KMT2A activity

using AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology. This

assay measures the methylation of a biotinylated histone H3 peptide.

Materials:

Recombinant KMT2A complex

Biotinylated Histone H3 peptide (e.g., residues 1-21)

S-adenosyl-L-methionine (SAM)

AlphaLISA® Acceptor beads conjugated to an anti-methylated H3K4 antibody

Streptavidin-coated Donor beads

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
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AlphaLISA® Buffer (as per manufacturer's recommendation)

384-well white opaque microplates

Alpha-enabled plate reader

Procedure:

Reaction Setup:

Dilute the KMT2A enzyme, biotinylated H3 peptide, SAM, and test compounds in Assay

Buffer.

Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 2.5 µL of the KMT2A enzyme solution.

Pre-incubate for 10-15 minutes at room temperature.

Initiation of Reaction:

Start the reaction by adding 5 µL of a mix containing the biotinylated H3 peptide and SAM.

Incubate the plate at room temperature for 60 minutes.

Detection:

Prepare the AlphaLISA® Acceptor beads in AlphaLISA® Buffer. Add 5 µL of the Acceptor

bead solution to each well to stop the reaction.

Incubate for 60 minutes at room temperature in the dark.

Prepare the Streptavidin-coated Donor beads in AlphaLISA® Buffer. Add 10 µL of the

Donor bead solution to each well.

Incubate for 30 minutes at room temperature in the dark.

Data Acquisition:
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Read the plate on an Alpha-enabled plate reader according to the manufacturer's

instructions.

Data Analysis:

The AlphaLISA® signal is proportional to the amount of methylated peptide produced.

For inhibitor screening, calculate the percent inhibition relative to the DMSO control and

determine the IC50 values as described in the radioisotope assay protocol.
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Caption: KMT2A signaling pathway in normal and leukemic contexts.
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Caption: General experimental workflow for a KMT2A HMT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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